molecular formula C17H23Br2N3O3 B11556746 (3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide

(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide

Cat. No.: B11556746
M. Wt: 477.2 g/mol
InChI Key: BXGOGVRENCSPJA-CIAFOILYSA-N
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Description

(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as hydrazone, phenoxy, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide typically involves multiple steps:

    Formation of the Phenoxyacetyl Hydrazone: This step involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetic acid to form 2,4-dibromo-5-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.

    Coupling with N-isobutylbutanamide: The hydrazone derivative is then coupled with N-isobutylbutanamide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atoms in the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in that it contains an ester and a ketone group.

    Acetylacetone: Contains a diketone structure, similar reactivity in terms of keto-enol tautomerism.

    Diethyl malonate: Similar in its use as a building block in organic synthesis.

Uniqueness

(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of bromine atoms also provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.

Properties

Molecular Formula

C17H23Br2N3O3

Molecular Weight

477.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methylpropyl)butanamide

InChI

InChI=1S/C17H23Br2N3O3/c1-10(2)8-20-16(23)6-12(4)21-22-17(24)9-25-15-5-11(3)13(18)7-14(15)19/h5,7,10H,6,8-9H2,1-4H3,(H,20,23)(H,22,24)/b21-12+

InChI Key

BXGOGVRENCSPJA-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NCC(C)C

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NCC(C)C

Origin of Product

United States

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